molecular formula C23H24N4O4S B11369065 N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide

Cat. No.: B11369065
M. Wt: 452.5 g/mol
InChI Key: CBCYJJGPXPNGAC-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone, a thiadiazole, and a dimethoxybenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable amine with a carboxylic acid derivative.

    Introduction of the thiadiazole ring: This step often involves the reaction of a hydrazine derivative with a thiocarbonyl compound.

    Coupling with the dimethoxybenzamide: The final step involves the coupling of the intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidinone ring or the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide
  • N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide

Uniqueness

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering advantages in specific applications.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H24N4O4S/c1-4-14-5-7-17(8-6-14)27-13-16(11-20(27)28)22-25-26-23(32-22)24-21(29)15-9-18(30-2)12-19(10-15)31-3/h5-10,12,16H,4,11,13H2,1-3H3,(H,24,26,29)

InChI Key

CBCYJJGPXPNGAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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